molecular formula C21H20N2O5 B5206667 N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B5206667
M. Wt: 380.4 g/mol
InChI Key: RETHAVDDKIWMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide, also known as MLN8054, is a highly selective small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a key role in cell division and is overexpressed in many types of cancer. MLN8054 has been extensively studied for its potential use as an anti-cancer drug.

Mechanism of Action

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide is a highly selective inhibitor of Aurora A kinase. Aurora A kinase is a key regulator of cell division, and its overexpression is associated with many types of cancer. By inhibiting Aurora A kinase, this compound disrupts cell division and induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of histone H3, a key event in mitosis, and disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.

Advantages and Limitations for Lab Experiments

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is highly selective for Aurora A kinase, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, this compound has some limitations, including its relatively short half-life and the potential for drug resistance to develop over time.

Future Directions

There are several future directions for research on N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the development of more potent and selective Aurora A kinase inhibitors. Finally, there is interest in exploring the potential use of this compound in other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-bromo-4'-methoxyacetophenone with morpholine to form 4-(4-morpholinyl)-2-bromoacetophenone. This intermediate is then reacted with 4-hydroxybenzofuran-2-carboxylic acid to form this compound.

Scientific Research Applications

N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide has been studied extensively for its potential use as an anti-cancer drug. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-20(23-9-11-26-12-10-23)14-27-17-7-5-16(6-8-17)22-21(25)19-13-15-3-1-2-4-18(15)28-19/h1-8,13H,9-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETHAVDDKIWMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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